3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrolidinone derivative isolated from the endophytic fungus Fusarium decemcellulare F25 during a study screening antifungal agents . Structurally, it features a 3-hydroxypyrrolidinone core substituted with a 4-hydroxy-3-methoxyphenyl group at position 5, a 4-methylbenzoyl moiety at position 4, and a 1,3-thiazol-2-yl group at position 1. Its stereochemistry and planar structure were confirmed via HRESIMS, NMR, and X-ray diffraction .
Properties
IUPAC Name |
(4Z)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-12-3-5-13(6-4-12)19(26)17-18(14-7-8-15(25)16(11-14)29-2)24(21(28)20(17)27)22-23-9-10-30-22/h3-11,18,25-26H,1-2H3/b19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDSZLLMIKRSL-ZPHPHTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=C(C=C4)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=C(C=C4)O)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3286-0014 is the extracellular signal-regulated kinase (ERK) . ERK is a key protein involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Mode of Action
F3286-0014 binds to ERK and selectively inhibits inflammation-driven ERK- and NFκB-induced inflammatory mediators, including TNF-α, without inhibiting their homeostatic functions. This selective inhibition allows F3286-0014 to exert its therapeutic effects without disrupting the normal physiological functions of these proteins.
Biochemical Pathways
By inhibiting the activity of ERK and NFκB, F3286-0014 affects the inflammatory response pathway. This results in a decrease in the production of inflammatory mediators, which can help to reduce inflammation and its associated symptoms.
Biological Activity
The compound 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, including its anticancer properties, mechanism of action, and structure-activity relationship (SAR) based on recent research findings.
Chemical Structure
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The presence of a thiazole moiety and a pyrrolidinone ring are particularly noteworthy as they are often associated with various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole ring has been linked to cytotoxic activity against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated significant antiproliferative effects in vitro:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
These results suggest that the structural components of the compound may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism of action for this compound involves interaction with specific cellular pathways that regulate proliferation and survival. The thiazole moiety is believed to play a critical role in targeting these pathways, possibly through modulation of protein interactions or inhibition of key enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenolic and thiazole components significantly influence the biological activity of related compounds. For instance:
- Electron-donating groups on the phenyl ring enhance cytotoxicity.
- Substituents at specific positions on the thiazole ring can either increase or decrease activity, highlighting the importance of precise structural configurations.
This relationship underscores the complexity of designing effective derivatives for therapeutic use .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, indicating its potential for further development as an anticancer drug.
- Combination Therapies : Preliminary results suggest that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities that make it a candidate for further investigation in pharmacology and medicinal chemistry.
Antioxidant Activity
Studies have shown that derivatives of pyrrolidinones possess significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related diseases .
Antimicrobial Properties
Research has demonstrated that compounds similar to 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methylbenzoyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one exhibit antimicrobial activities against various pathogens. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
There is evidence that certain pyrrolidinone derivatives can modulate inflammatory pathways. This property could be beneficial in treating conditions characterized by chronic inflammation .
Applications in Drug Development
The unique structural features of this compound make it a promising candidate for drug development:
Cancer Therapy
The thiazole and pyrrolidinone moieties are known for their anticancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Neuroprotective Agents
Given its antioxidant properties, this compound may also be explored as a neuroprotective agent in diseases such as Alzheimer's and Parkinson's disease. Research into similar compounds has shown potential in protecting neuronal cells from oxidative damage .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated strong antioxidant activity in vitro | Potential use as a dietary supplement or therapeutic agent |
| Study 2 | Showed antimicrobial efficacy against E. coli and Staphylococcus aureus | Development of new antibacterial formulations |
| Study 3 | Indicated anti-inflammatory effects in animal models | Potential treatment for inflammatory diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone Derivatives from Fusarium decemcellulare F25
The fungus produced three new pyrrolidinone derivatives (8–10), including the target compound. These share a common 3-hydroxypyrrolidinone scaffold but differ in substituents (Table 1). For example:
- Compound 9 : Contains a distinct aroyl group (e.g., 4-methylbenzoyl vs. other benzoyl derivatives).
- Compound 10 : Features a thiazole ring, similar to the target compound, but with alternative substituents .
Thiazole-Containing Analogues
Compounds 4 and 5 () are isostructural thiazole-triazole hybrids. Key differences:
- Core Structure: Pyrazoline-thiazole vs. pyrrolidinone-thiazole.
- Crystallography : Both exhibit triclinic symmetry, with halogenated aryl groups influencing crystal packing .
- Bioactivity: No antifungal data provided, but thiazoles are broadly associated with antimicrobial activity .
Structural and Functional Analysis (Table 1)
Discussion of Substituent Effects on Bioactivity
- Hydroxy/Methoxy Groups : The 4-hydroxy-3-methoxyphenyl group in the target compound may improve solubility via hydrogen bonding, contrasting with halogenated synthetic analogs, which prioritize stability over solubility .
- Thiazole Moiety : Present in both the target compound and synthetic thiazoles (), this heterocycle is linked to antimicrobial activity but requires synergistic substituents for efficacy .
- Aroyl Groups : The 4-methylbenzoyl substituent likely enhances π-π stacking in fungal enzyme binding pockets, a feature absent in compounds 23 and 25 .
Preparation Methods
Three-Component Reaction Protocol
Reactants :
-
Amine component : 1,3-Thiazol-2-amine (to introduce the thiazole moiety at position 1)
-
Aldehyde component : 4-Hydroxy-3-methoxybenzaldehyde (for the 5-aryl substituent)
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Keto-acid component : Pyruvic acid (to facilitate cyclization)
Conditions :
-
Solvent: Ethanol or dichloromethane
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Catalyst: Trifluoroacetic acid (TFA, 10 mol%)
-
Temperature: Reflux (78°C for ethanol; 40°C for dichloromethane)
-
Reaction time: 12–24 hours
Mechanistic Insight :
The reaction proceeds via imine formation between the thiazole-2-amine and aldehyde, followed by keto-enol tautomerization of pyruvic acid. Nucleophilic attack by the enolate on the imine intermediate induces cyclization, yielding the pyrrol-2-one ring.
Key Adjustments :
-
Substituents on the aldehyde (e.g., electron-donating methoxy groups) enhance electrophilicity, accelerating imine formation.
-
Steric hindrance from the thiazole ring necessitates prolonged reaction times compared to simpler amines.
Introduction of the 4-Methylbenzoyl Group
The 4-methylbenzoyl moiety at position 4 is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
Reactants :
-
Pyrrol-2-one intermediate (from Step 1)
-
4-Methylbenzoyl chloride
Conditions :
-
Solvent: Anhydrous dichloromethane
-
Catalyst: Aluminum chloride (AlCl₃, 1.2 equiv)
-
Temperature: 0°C → room temperature (gradual warming)
-
Reaction time: 6 hours
Outcome :
-
Regioselective acylation at position 4 due to electron-rich aromatic systems.
-
Yield: 60–70% (optimized via slow addition of acyl chloride).
Nucleophilic Acyl Substitution
Alternative Approach :
Pre-functionalization of the pyrrol-2-one core with a leaving group (e.g., bromide) at position 4 enables displacement by a 4-methylbenzoyl anion.
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Base: Lithium diisopropylamide (LDA, 2.0 equiv)
-
Temperature: −78°C
Challenges :
-
Competing side reactions at the thiazole nitrogen require protective group strategies (e.g., Boc protection).
Functionalization with Hydroxy and Methoxy Groups
The 3-hydroxy and 4-hydroxy-3-methoxyphenyl substituents demand precise ortho-directing effects and protection-deprotection sequences.
Oxidative Hydroxylation
Reactants :
-
Intermediate with unsubstituted phenyl ring
-
Oxidizing agent: Hydrogen peroxide (H₂O₂, 30%)
Conditions :
-
Solvent: Acetic acid
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Catalyst: Iron(II) sulfate (FeSO₄, 5 mol%)
-
Temperature: 50°C
-
Reaction time: 4 hours
Selectivity :
Methoxy Group Installation
Electrophilic Aromatic Substitution :
-
Reagent : Methyl iodide (CH₃I)
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Base : Potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF)
-
Temperature : 60°C
Yield : 85–90% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Thiazole Moiety Incorporation
The 1,3-thiazol-2-yl group is introduced early in the synthesis (Step 1) but may require post-functionalization adjustments.
Hantzsch Thiazole Synthesis
Reactants :
-
Thiourea
-
α-Halo ketone (e.g., 2-bromoacetophenone)
Conditions :
-
Solvent: Ethanol
-
Temperature: Reflux
-
Reaction time: 8 hours
Integration :
-
Pre-synthesis of the thiazole ring followed by coupling to the pyrrol-2-one core via Buchwald-Hartwig amination.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data :
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¹H NMR : Doublets at δ 6.20–6.80 ppm (pyrrol-2-one protons), singlet at δ 10.2 ppm (phenolic -OH).
-
¹³C NMR : Carbonyl signal at δ 166–170 ppm, thiazole carbons at δ 120–140 ppm.
Purity Assessment :
-
HPLC (C18 column, acetonitrile/water gradient): >95% purity.
Industrial Scalability Considerations
Q & A
Q. Example Workflow :
Compare experimental NMR shifts with computational predictions (DFT calculations).
Re-run reactions under controlled conditions (e.g., anhydrous solvents, lower temperature gradients).
Use preparative HPLC to isolate minor byproducts for structural analysis .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of analogs?
Methodological Answer:
Focus on systematic substitution of key moieties:
- Aryl groups : Replace the 4-hydroxy-3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate bioactivity .
- Heterocyclic cores : Swap the thiazole ring with isoxazole or pyrazole to assess binding affinity changes .
SAR Data from Analog Synthesis (adapted from ):
| Compound | Substituent | Biological Activity (Hypothesized) |
|---|---|---|
| 25 | 3-Trifluoromethyl | Enhanced metabolic stability |
| 29 | 3-Chloro | Improved target selectivity |
| 30 | 3,5-Dichloro | Increased cytotoxicity |
Advanced: How can solubility and formulation challenges be addressed for in vitro/in vivo studies?
Methodological Answer:
- Solvent screening : Test DMSO, ethanol, or aqueous surfactants (e.g., Tween-80) for solubility. reports DMSO as effective for initial stock solutions .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the hydroxyl moiety for improved bioavailability .
- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) carriers to enhance aqueous dispersion and controlled release .
Basic: What are the critical steps for ensuring reproducibility in synthesis?
Methodological Answer:
- Standardize reaction conditions : Document exact temperatures (e.g., reflux at 80°C), stoichiometry, and solvent grades .
- Purification protocols : Use identical column chromatography matrices (e.g., silica gel 60) and recrystallization solvents across batches .
- Quality control : Validate each batch via melting point consistency and HPLC purity (>95%) .
Advanced: What computational tools are recommended for predicting biological targets or binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., kinases, GPCRs).
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or PHASE .
- ADMET prediction : Employ SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Advanced: How to design experiments for elucidating degradation pathways or metabolite identification?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), followed by LC-MS/MS analysis .
- Stable isotope labeling : Synthesize ¹³C/²H-labeled analogs to track metabolic transformations in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
